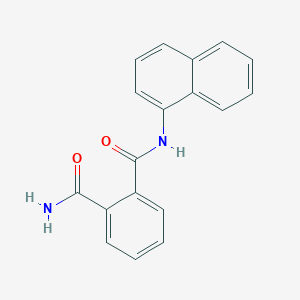

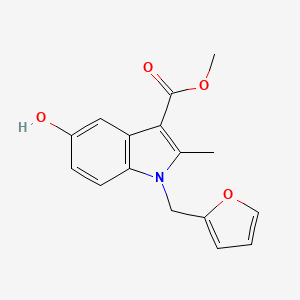

![molecular formula C21H23N3O B5588545 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse chemical and pharmacological properties, making them a focus in medicinal chemistry.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been a subject of interest. Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their molecular conformations (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, Zhang et al. (2016) described a palladium-catalyzed cascade reaction to synthesize imidazo[1,2-a]pyridine hybrids (Zhang et al., 2016). Lei et al. (2016) discussed a copper-catalyzed selective cross coupling, highlighting the versatility of these compounds in reactions (Lei et al., 2016).

Physical Properties Analysis

Physical properties of imidazo[1,2-a]pyridine derivatives are closely tied to their molecular structures. The research by Kubba and Al-Joborry (2020) on the corrosion inhibition properties of these derivatives demonstrates their physical characteristics in different media (Kubba & Al-Joborry, 2020).

Chemical Properties Analysis

The chemical properties of these compounds vary based on their substituents and reaction conditions. Cao et al. (2016) explored the activation of Csp2-H and Csp3-H bonds, providing insight into the chemical behavior of these molecules (Cao et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : Imidazo[1,2-a]pyridine derivatives, including compounds like 2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine, are synthesized using various techniques. A notable method involves the direct oxidation of the methyl group in precursor compounds without the need for preliminary protection of the amino group, leading to efficient synthesis of desired derivatives (Lifshits, Ostapchuk, & Brel, 2015).

Corrosion Inhibition : Research has explored the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals in saline environments. These compounds have shown effectiveness in protecting carbon steel surfaces from corrosion, indicating their potential application in material science and engineering (Kubba & Al-Joborry, 2020).

Anthelmintic Potential : Certain isomeric imidazo[1,2-a]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic activity. Although not as potent as some leading compounds, these derivatives contribute to the understanding of structural activity relationships within this class of compounds (Bochis et al., 1981).

Cancer Research : Selenylated imidazo[1,2-a]pyridines have been investigated for their potential in breast cancer chemotherapy. These compounds have demonstrated the ability to inhibit cell proliferation, cause DNA cleavage, and induce apoptosis in cancer cells, making them promising candidates for further research in oncology (Almeida et al., 2018).

Eigenschaften

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-6-yl)-(4-phenylazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-16-14-24-15-19(9-10-20(24)22-16)21(25)23-12-5-8-18(11-13-23)17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,18H,5,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJGXFLXAFFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCC(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![2-[4-(dimethylamino)benzylidene]-5-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5588595.png)